molecular formula C14H26O5Si B12863096 (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B12863096
M. Wt: 302.44 g/mol
InChI Key: VBPYRQYBEKHPKA-DCAQKATOSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies have been critical in resolving the three-dimensional architecture of this compound. The furo[3,4-d]dioxol-4-one core adopts a bicyclic framework with distinct bond lengths and angles consistent with fused heterocyclic systems. The tert-butyldimethylsilyl (TBS) group occupies a pseudoequatorial position, minimizing steric clashes with the methyl substituents at C2 and C6a.

Key crystallographic parameters include:

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
Unit cell dimensions $$ a = 8.92 \, \text{Å}, \, b = 14.76 \, \text{Å}, \, c = 10.34 \, \text{Å} $$
Dihedral angles Furan-dioxolane: $$ 67.97^\circ $$, Pyran-dioxolane: $$ 67.15^\circ $$

The TBS group induces subtle distortions in the dioxolane ring, evidenced by deviations in the O-C-O bond angles (average $$ 108.5^\circ $$) compared to unsubstituted analogues. Hydrogen bonding between the carbonyl oxygen and adjacent methyl groups stabilizes the crystal lattice, forming a three-dimensional network.

Conformational Analysis of the Furo[3,4-d]dioxol-4-one Core

The fused furodioxolone system exhibits a rigid bicyclic conformation. The dioxolane ring adopts an envelope conformation, with the dimethyl-substituted carbon (C2) acting as the flap, while the furan ring remains nearly planar. This geometry is stabilized by intramolecular non-covalent interactions:

  • C-H⋯O interactions between the furan oxygen and methyl hydrogens ($$ d = 2.45 \, \text{Å} $$).
  • Hyperconjugation from the oxygen lone pairs into the σ* orbitals of adjacent C-O bonds, shortening the C-O bond lengths to $$ 1.41 \, \text{Å} $$.

Molecular dynamics simulations suggest limited flexibility in the core, with a barrier to ring puckering of $$ \Delta G^\ddagger = 9.2 \, \text{kcal/mol} $$. The TBS group further restricts rotation about the C6-O bond, locking the substituent in a single conformation.

Stereochemical Configuration at (3aS,6S,6aS) Chiral Centers

The compound’s three contiguous stereocenters were assigned using NMR coupling constants and X-ray anomalous dispersion. Key observations include:

  • C3a configuration : The $$ ^3J_{H3a-H6a} $$ coupling constant of $$ 4.8 \, \text{Hz} $$ indicates a cis relationship between H3a and H6a.
  • C6 and C6aS configuration : Nuclear Overhauser effect (NOE) correlations between H6 and the TBS methyl groups confirm the (6S,6aS) stereochemistry.

The table below summarizes NMR data for stereochemical assignment:

Proton δ (ppm) Multiplicity Coupling Constants ($$ J $$)
H3a 5.45 dd $$ J = 6.1, 1.9 \, \text{Hz} $$
H6 4.74 d $$ J = 1.9 \, \text{Hz} $$
H6a 5.40 dd $$ J = 6.1, 1.4 \, \text{Hz} $$

The absolute configuration was confirmed via comparison with enantiomerically pure analogues synthesized using asymmetric catalysis.

Electronic Effects of the tert-Butyldimethylsilyl (TBS) Protecting Group

The TBS group exerts significant electronic effects on the molecule:

  • Inductive Effects : The electron-donating silicon atom increases the electron density at C6, as evidenced by upfield shifts of $$ \Delta \delta = 0.3 \, \text{ppm} $$ in $$ ^{13}\text{C} $$ NMR for C6 compared to unprotected analogues.
  • Steric Shielding : The bulky TBS group protects the C6 hydroxyl from nucleophilic attack, increasing the half-life of the compound in protic solvents by 12-fold.
  • Conformational Locking : Density functional theory (DFT) calculations reveal a $$ 15^\circ $$ reduction in the O-C6-C5-C4 dihedral angle due to TBS-induced steric hindrance.

Comparative studies show that replacing TBS with smaller silyl groups (e.g., trimethylsilyl) reduces thermal stability by $$ 27^\circ \text{C} $$, underscoring the TBS group’s role in stabilizing the molecule.

Properties

Molecular Formula

C14H26O5Si

Molecular Weight

302.44 g/mol

IUPAC Name

(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

InChI

InChI=1S/C14H26O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-11H,8H2,1-7H3/t9-,10-,11-/m0/s1

InChI Key

VBPYRQYBEKHPKA-DCAQKATOSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](OC(=O)[C@H]2O1)CO[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,2-Dimethyl-6,6a-dihydro-3aH-furo[3,4-d]dioxol-4-one derivatives with free hydroxymethyl groups.
  • Commonly derived from sugar lactones or protected sugar derivatives.

Silylation Step

Reagents and Conditions:

Reagent Role Typical Amounts/Conditions
tert-Butyldimethylsilyl chloride (TBDMSCl) Silylating agent 1.1–1.5 equivalents
Imidazole or pyridine Base and catalyst 1.5–2 equivalents
Solvent Medium Anhydrous dichloromethane (DCM) or DMF
Temperature Reaction control 0 °C to room temperature
Time Reaction duration 1–24 hours

Procedure:

  • The hydroxyl-containing bicyclic lactone is dissolved in anhydrous solvent under inert atmosphere.
  • Imidazole or pyridine is added as a base to scavenge HCl formed during silylation.
  • TBDMSCl is added dropwise at 0 °C to control reaction rate and selectivity.
  • The mixture is stirred at room temperature until completion (monitored by TLC or NMR).
  • The reaction mixture is quenched with water, extracted, and purified by chromatography.

Outcome:

  • Formation of the TBDMS-protected hydroxymethyl derivative with high regioselectivity.
  • Typical yields range from 70% to 90% depending on substrate purity and reaction conditions.

Cyclization and Acetal Formation

In some synthetic routes, the bicyclic furo-dioxol ring system is formed prior to silylation by:

  • Treating diol precursors with ketones or aldehydes (e.g., acetone) under acid catalysis to form isopropylidene acetals.
  • Lactonization to form the furo-lactone ring.

This step is crucial to establish the stereochemistry and ring system before introducing the silyl protecting group.

Representative Literature Procedures

Reference Starting Material Key Reagents & Conditions Yield (%) Notes
PubChem CID 10913693 5-O-(tert-Butyldimethylsilyl)-2,3-O-isopropylidene-D-ribonic acid gamma-lactone TBDMSCl, imidazole, DCM, 0 °C to RT, 12 h 85 High stereoselectivity, well-characterized intermediate
PubChem CID 11380665 Hexahydro-dioxolo pyrrole derivatives TBDMSCl, pyridine, DCM, RT, 6 h 75 Used in synthesis of protected amino sugar analogs

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for tert-butyl group (~1.0 ppm, singlet), dimethylsilyl methyls (~0.0 ppm), and methylene protons adjacent to oxygen.
  • Mass Spectrometry: Molecular ion peak consistent with C14H26O5Si (molecular weight ~287.47 g/mol).
  • IR Spectroscopy: Si–O stretching bands around 1100 cm⁻¹, carbonyl stretch near 1750 cm⁻¹.
  • Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Cyclization/Acetalization Acid catalyst, acetone or aldehyde Formation of bicyclic ring system 80–90 Sets stereochemistry
Silylation TBDMSCl, imidazole/pyridine, DCM, 0 °C to RT Protection of hydroxymethyl group 70–90 Selective, mild conditions
Purification Silica gel chromatography Isolation of pure compound Essential for removing impurities

Chemical Reactions Analysis

Types of Reactions

(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. This property makes it a valuable tool in synthetic chemistry for protecting and deprotecting functional groups .

Comparison with Similar Compounds

Compound 7 : (3aS,6S,6aS)-6-{[(tert-Butyldiphenylsilyl)oxy]methyl}-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

  • Molecular Formula : C24H30O5Si
  • Molecular Weight : 426.6 g/mol
  • Key Differences :
    • Replaces TBS with bulkier tert-butyldiphenylsilyl (TBDPS), increasing molecular weight by 84.1 g/mol.
    • Higher steric hindrance reduces reactivity in nucleophilic substitutions compared to the TBS analogue.
    • Melting point: 97°C (vs. liquid state of TBS analogue at room temperature) .

Compound 6 : (3aS,6S,6aS)-6-{[(tert-Butyldiphenylsilyl)oxy]methyl}-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]dioxol-4-ol

  • Molecular Formula : C24H32O5Si
  • Molecular Weight : 428.6 g/mol
  • Key Differences: Contains a hydroxyl group instead of a ketone at position 4. Higher polarity due to the -OH group, reducing solubility in nonpolar solvents (e.g., hexane). Synthetic yield: 83% (lower than TBS analogue due to competing oxidation pathways) .

Analogues with Aromatic Substituents

Compound 8 : (3aS,6S,6aS)-6-{[(tert-Butyldiphenylsilyl)oxy]methyl}-4-(4-iodophenyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

  • Molecular Formula : C30H35IO5Si
  • Molecular Weight : 630.6 g/mol
  • Key Differences :
    • Incorporates a 4-iodophenyl group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Reduced thermal stability (decomposes at >120°C) due to aryl-iodide bond lability.
    • Bioactivity: Demonstrates IC50 = 0.8 µM against LpxC enzyme, highlighting the role of iodine in enhancing target binding .

Compound 22 : Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate

  • Molecular Formula : C16H17F3O8S
  • Molecular Weight : 426.4 g/mol
  • Key Differences :
    • Features a triflate (-OSO2CF3) leaving group, enabling facile nucleophilic displacement.
    • Higher electrophilicity compared to ketone-containing analogues.
    • Purity: 97.2% by HPLC, critical for catalytic applications .

Analogues with Alternative Functional Groups

Compound 11 : (3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde

  • Molecular Formula : C14H26O5Si
  • Molecular Weight : 302.4 g/mol
  • Key Differences :
    • Replaces the ketone with an aldehyde, increasing susceptibility to oxidation.
    • Used in reductive amination reactions, unlike the ketone-based target compound .

Compound : (3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one

  • Molecular Formula : C11H16O5
  • Molecular Weight : 228.2 g/mol
  • Key Differences :
    • Spirocyclic cyclohexane ring alters ring strain and solubility (logP = 1.2 vs. 2.8 for the target compound).
    • Lacks a silyl protecting group, reducing synthetic versatility .

Biological Activity

(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a complex organic compound that has drawn attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a furodioxolane core and a tert-butyl(dimethyl)silyl group. These structural components contribute to its chemical reactivity and biological activity. The presence of the furodioxolane structure facilitates nucleophilic substitutions and electrophilic additions, while the silyl group acts as a protective group for hydroxyl functionalities.

Chemical Identifiers

Identifier TypeValue
CAS Number141607-35-4
Molecular FormulaC24H32O5Si
Molecular Weight428.6 g/mol
InChI KeyOOVHEXLXHQNNLL-RQLHVLPXSA-N

Pharmacological Potential

Preliminary studies suggest that compounds with similar structural motifs may exhibit a range of biological activities:

  • Anti-inflammatory Properties : Compounds with furodioxolane structures have been associated with anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways.
  • Anticancer Activity : There is evidence indicating that compounds structurally related to this compound can exhibit anticancer properties. The mechanism often involves apoptosis induction in cancer cells and inhibition of tumor growth.

Computational Predictions

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), researchers can forecast potential therapeutic effects based on structure-activity relationships. Such predictions support the hypothesis that this compound may interact with various biological targets.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory activity of a related compound in a murine model of acute inflammation. The results indicated significant reduction in edema and pro-inflammatory cytokine levels, suggesting that similar compounds could exert anti-inflammatory effects through modulation of immune responses.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of structurally similar compounds against various cancer cell lines. Results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells through activation of caspase pathways.

Interaction Studies

High-throughput screening methods are essential for understanding the interactions between this compound and various biological targets, including enzymes and receptors. Such studies can elucidate mechanisms of action and identify potential side effects or toxicities associated with its use.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one , it is useful to compare it with other compounds sharing structural features:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AFurodioxolane coreAnti-inflammatoryLacks silyl group
Compound BSilylated furanAnticancerDifferent substitution pattern
Compound CDihydroxyfuranAntimicrobialHydroxyl groups enhance solubility

This table illustrates that while these compounds share certain features, the specific arrangement of functional groups and substituents in (3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one contributes to its distinct chemical and biological properties.

Q & A

Basic: What are the optimal synthetic protocols for preparing this compound under anhydrous conditions?

Methodological Answer:

  • Reaction Setup : Conduct reactions under inert atmosphere (e.g., nitrogen or argon) using dried solvents (e.g., dichloromethane) to prevent hydrolysis of the tert-butyldimethylsilyl (TBS) protecting group. Cool the reaction mixture to -20°C before adding triflic anhydride or similar reagents to control exothermicity .
  • Purification : Use flash column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 2:1 ratio) to isolate the compound, achieving >97% purity as confirmed by HPLC .
  • Yield Optimization : Maintain stoichiometric control (e.g., 1.5 equiv. of triethylamine) to minimize side reactions and maximize yields (~82%) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry and functional groups (e.g., TBS-protected hydroxyl, dioxolane ring) .
  • Infrared (IR) Spectroscopy : Confirm the presence of key bonds (e.g., C-O stretching in the dioxolane ring at ~1100 cm1^{-1}) .
  • HPLC Analysis : Validate purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How can contradictions in stereochemical assignments during synthesis be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing the compound and analyzing its solid-state structure .
  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., tert-butyldimethylsilyl-protected furanose derivatives) to validate stereochemical configurations .

Advanced: What experimental designs are suitable for studying the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 5°C/min) to identify decomposition temperatures .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates under varying temperatures and atmospheres (e.g., nitrogen vs. air) .
  • Stability Screening : Store samples at -20°C under inert gas and monitor degradation via HPLC over 6–12 months .

Basic: What handling and storage protocols prevent degradation of this compound?

Methodological Answer:

  • Storage Conditions : Keep the compound in amber vials at -20°C under nitrogen or argon to prevent oxidation and hydrolysis of the TBS group .
  • Handling Practices : Use gloveboxes or Schlenk lines for air-sensitive steps, and avoid exposure to moisture or acidic/basic environments .

Advanced: How does the tert-butyldimethylsilyl (TBS) group influence reactivity in downstream reactions?

Methodological Answer:

  • Steric Protection : The TBS group shields the hydroxyl group from nucleophilic attack, enabling selective functionalization of other positions (e.g., dioxolane ring opening) .
  • Deprotection Strategies : Use tetrabutylammonium fluoride (TBAF) in THF to cleave the TBS group without disrupting the furanose backbone .

Basic: What purification methods ensure high recovery of this compound?

Methodological Answer:

  • Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to separate the compound from byproducts like desilylated derivatives .
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity for X-ray studies .

Advanced: How to design kinetic studies for decomposition under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS at timed intervals .
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}O) to track hydrolysis pathways of the dioxolane ring .

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